molecular formula C24H23NO4 B2520026 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid CAS No. 475100-30-2

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid

Cat. No. B2520026
CAS RN: 475100-30-2
M. Wt: 389.451
InChI Key: WOHGJIWWPZOXPP-UHFFFAOYSA-N
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Description

“2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid” is a complex organic compound . It is used in various scientific research and has been mentioned in the context of polymer grafting density on mechanophore activation .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods mentioned in the literature involves the use of anthracene methanol, dimethylaminopyridine, triethylamine, bromoisobutyryl bromide, hydroxyethyl pyrrole dione, pentenoyl chloride, methyl acrylate, and other reagents . The product was obtained after several hours of reaction and purification was achieved by column chromatography with gradient eluent .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains an anthracene moiety, which is a polycyclic aromatic hydrocarbon with three fused benzene rings . It also contains a hexanoic acid group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific context. In the context of polymer grafting, it is used as a precursor for polymerization .

Scientific Research Applications

Dyslipidemia Treatment

The compound MGL-3196, derived from this structure, has shown promise as a highly selective thyroid hormone receptor β (THR-β) agonist. THR-β activation in the liver leads to beneficial effects on lipid levels, including decreased LDL cholesterol (LDL-C) and triglycerides (TG). Notably, MGL-3196 exhibited outstanding safety in preclinical models and healthy volunteers, making it a potential therapeutic option for dyslipidemia .

Thyroid Hormone Receptor Modulation

Given its structural similarity to thyroid hormones, this compound has been investigated for its ability to selectively modulate THR-β. THR-β plays a crucial role in lipid metabolism, and compounds like MGL-3196 may offer targeted therapeutic options for metabolic disorders .

Liver Health

THR-β activation by MGL-3196 has been associated with liver health. Preclinical studies demonstrated safety in rat heart models, suggesting that this compound may have minimal adverse effects on the central thyroid axis while improving lipid profiles .

Nonalcoholic Fatty Liver Disease (NAFLD)

Exploring the link between NAFLD and thyroid disease, researchers have investigated THR modulation. While more studies are needed, compounds like MGL-3196 could potentially impact NAFLD progression .

Orphan Drug Designation

Although specific indications are not mentioned, the compound has received orphan drug designation, indicating its potential for treating rare diseases or conditions .

properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-2-3-12-17(24(28)29)25-22(26)20-18-13-8-4-5-9-14(13)19(21(20)23(25)27)16-11-7-6-10-15(16)18/h4-11,17-21H,2-3,12H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHGJIWWPZOXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid

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